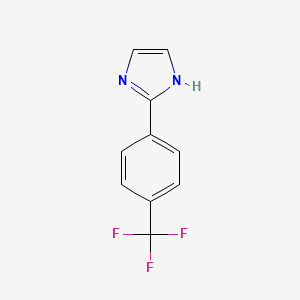

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Descripción general

Descripción

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Enzyme Inhibition

One of the prominent applications of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole is as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO plays a crucial role in immune regulation and has been identified as a target for cancer therapy and chronic viral infections due to its involvement in immune suppression. Research indicates that derivatives of phenyl-imidazole, including the trifluoromethyl-substituted variants, exhibit potent inhibitory effects on IDO, enhancing their potential as therapeutic agents against neoplastic diseases and other conditions characterized by immune dysregulation .

1.2. Nitric Oxide Synthase Inhibition

The compound has also been studied for its ability to inhibit nitric oxide synthase (NOS), which is implicated in various physiological and pathological processes, including neurodegenerative diseases and mood disorders. Specifically, studies have shown that this compound exhibits significant antinociceptive effects and may help alleviate symptoms related to depression and anxiety by modulating nitric oxide levels in the brain .

Material Science Applications

2.1. Coordination Chemistry

In material science, this compound serves as a valuable building block for synthesizing coordination compounds. Its ability to form strong bonds with transition metals like iridium and ruthenium has led to the development of highly efficient photoluminescent materials for organic light-emitting diodes (OLEDs). For instance, complexes formed with this imidazole derivative demonstrate high quantum yields and current efficiency, making them suitable candidates for advanced optoelectronic applications .

2.2. Carbon Dioxide Capture

Furthermore, research has indicated that nitrogen-rich covalent organic frameworks (COFs) incorporating imidazole derivatives can effectively capture carbon dioxide. The trifluoromethyl substitution enhances the compound's reactivity and stability, facilitating its use in environmental applications aimed at reducing greenhouse gas emissions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable synthesis route includes heating 4-(trifluoromethyl)benzamidine hydrochloride with dihydroxyacetone under concentrated ammonia conditions, yielding the desired imidazole derivative with moderate efficiency .

Synthesis Overview Table

| Reaction Step | Conditions | Yield |

|---|---|---|

| Heating of 4-(trifluoromethyl)benzamidine | Ammonia solution at 80°C | 44% |

Case Studies

Case Study 1: IDO Inhibitors Development

In a systematic study focusing on IDO inhibitors, several analogs of phenyl-imidazole were designed based on computational docking studies. The research demonstrated that specific interactions within the active site of IDO significantly enhanced the potency of these inhibitors compared to traditional compounds . This highlights the potential for developing targeted therapies using derivatives like this compound.

Case Study 2: Photoluminescent Materials

Another study explored the use of imidazole derivatives in creating photoluminescent materials for OLEDs. The incorporation of trifluoromethyl groups was found to improve both the luminescence properties and stability of the resulting complexes, underscoring their utility in next-generation display technologies .

Mecanismo De Acción

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effects .

Comparación Con Compuestos Similares

- 4-(Trifluoromethyl)benzylamine

- Trifluoromethylpyridine

- Trifluoromethylphenol

Comparison: 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole is unique due to the presence of both the trifluoromethyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific biological activities, which are not observed in similar compounds .

Actividad Biológica

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole is a notable compound within the imidazole class, characterized by its unique trifluoromethyl substitution. This article focuses on its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound consists of a five-membered imidazole ring fused with a phenyl ring that bears a trifluoromethyl group. This configuration enhances its lipophilicity, potentially improving membrane permeability and binding affinity to biological targets. The compound can be represented by the following structural formula:

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Microwave-Assisted Synthesis : This technique allows for rapid heating and improved reaction times, optimizing yield and purity.

- One-Pot Reactions : Utilizing specific catalysts such as Raney nickel or palladium complexes can enhance reaction efficiency.

An example of a successful synthesis route involves the reaction of 4-bromobenzotrifluoride with imidazole derivatives under controlled conditions, yielding high purity products .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and proteins involved in metabolic pathways. The following table summarizes key findings from studies on its biological activity:

| Biological Target | Activity | IC50 Value (nM) | Reference |

|---|---|---|---|

| SRC Kinase | Inhibition | 52 | |

| ABL1 Kinase | Inhibition | 25 | |

| Enzymes in metabolic pathways | Potential inhibitor | Not specified |

The mechanism of action for this compound typically involves its interaction with specific biological targets. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes and interact with target proteins. Molecular docking studies have shown that this compound can effectively bind to active sites on enzymes, inhibiting their function.

Case Studies

- Inhibition of SRC and ABL1 Kinases :

- Antimicrobial Activity :

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDKWZQLMUSLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466520 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34898-30-1 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole into curing agents influence the properties of the final cured epoxy resin?

A1: The research by [] demonstrates that incorporating this compound into the structure of curing agents significantly impacts the properties of DGEBA epoxy resins. Specifically, the study highlights the following:

- Enhanced Reactivity: The presence of this compound, particularly in the TFIDO curing agent, contributes to a faster curing rate compared to the TFIA system. This is attributed to the potential for both adduct formation and ionic complex mechanisms during the curing process. []

- Improved Thermal Stability: While TFIDO shows higher reactivity, the TFIA curing agent, also containing the this compound moiety, leads to epoxy resins with higher thermal stability. This is likely due to the increased crosslinking density and the presence of more CF3 groups within its structure. []

- Water Repellency: The incorporation of fluorine, facilitated by the this compound group, contributes to enhanced water repellency in the cured epoxy material. []

Q2: What role do nano ZnO particles play in the curing process of DGEBA epoxy resins when using these novel curing agents?

A2: The study by [] reveals that nano ZnO (NZ) particles act as catalysts in the curing reaction. Their presence leads to:

- Increased Curing Rate: NZ particles accelerate the curing reaction, resulting in a faster curing process. []

- Lower Activation Energy (Ea): The catalytic activity of NZ particles lowers the activation energy required for the curing reaction to proceed. []

- Higher Rate Constant: The presence of NZ particles leads to an increase in the rate constant values, further supporting their role in accelerating the curing process. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.